5-Amino-2-ethylbenzene-1-sulfonamide
Overview
Description
5-Amino-2-ethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094938-11-0 . It has a molecular weight of 200.26 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for 5-Amino-2-ethylbenzene-1-sulfonamide is1S/C8H12N2O2S/c1-2-6-3-4-7 (9)5-8 (6)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12)
. This indicates that the compound has a benzene ring with an ethyl group and an amino group attached to it, along with a sulfonamide group. Physical And Chemical Properties Analysis
5-Amino-2-ethylbenzene-1-sulfonamide is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Enzyme Inhibition and Therapeutic Applications
Carbonic Anhydrase Inhibition
5-Amino-2-ethylbenzene-1-sulfonamide derivatives have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isozymes, particularly those associated with tumor growth and metastasis. Research has shown that certain halogenated derivatives of this compound can selectively inhibit tumor-associated CA IX, suggesting potential as antitumor agents. The synthesis of halogenated sulfonamides, including aminobenzolamides and their inhibition profiles against CA IX, revealed leads for designing more potent and selective inhibitors with therapeutic applications in cancer treatment (Ilies et al., 2003), (Casey et al., 2004).
Antimicrobial Activity
Sulfonamides, including 5-Amino-2-ethylbenzene-1-sulfonamide derivatives, have been foundational in developing antimicrobial agents. Recent advancements in synthesizing sulfonamide derivatives have expanded their application in combating bacterial resistance, offering new pathways for treating infectious diseases. Novel sulfonamide compounds have shown effective inhibition of metastatic tumor growth, highlighting their broader therapeutic potential beyond antimicrobial activity (Colinas, 2013).
Environmental Applications
Pollutant Degradation
Research into the environmental fate of sulfonamide antibiotics, including derivatives of 5-Amino-2-ethylbenzene-1-sulfonamide, has led to a better understanding of their persistence and degradation in aquatic environments. Studies have explored the oxidation processes and kinetics of sulfonamide antibiotics, providing insights into removing these persistent pollutants from water sources, thus reducing their ecological impact (Ben et al., 2017).
properties
IUPAC Name |
5-amino-2-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOFLJPVCJTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-ethylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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